2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)ACETAMIDE
Overview
Description
2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)ACETAMIDE is a complex organic compound that features both oxadiazole and thiadiazole rings. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)ACETAMIDE typically involves multiple steps. One common method starts with the reaction of amines with 2-chloroacetyl chloride to form an intermediate, which is then reacted with hydrazinecarbothioamide and carbon disulfide to yield the final product . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiadiazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly urease.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)ACETAMIDE involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This inhibition can disrupt the survival of certain bacteria, making it a potential candidate for antibacterial therapies .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: Known for their antimicrobial and anticancer activities.
1,2,4-Oxadiazole Derivatives: Exhibits a broad spectrum of biological activities, including antiviral and antibacterial properties.
Uniqueness
What sets 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)ACETAMIDE apart is its dual presence of oxadiazole and thiadiazole rings, which may confer a unique combination of biological activities and chemical reactivity .
Properties
IUPAC Name |
N-(4-acetamido-1,2,5-oxadiazol-3-yl)-2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N7O3S2/c1-3(16)10-5-6(15-18-14-5)11-4(17)2-19-8-13-12-7(9)20-8/h2H2,1H3,(H2,9,12)(H,10,14,16)(H,11,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIGDWIGKGXYBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NON=C1NC(=O)CSC2=NN=C(S2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N7O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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